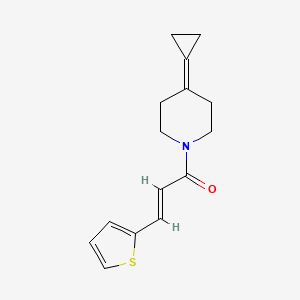

(2E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c17-15(6-5-14-2-1-11-18-14)16-9-7-13(8-10-16)12-3-4-12/h1-2,5-6,11H,3-4,7-10H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYCAXJIUXVPNL-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a derivative of thiophene and piperidine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of the compound includes a thiophene ring and a piperidine moiety, contributing to its reactivity and biological interactions. The chemical formula is , with a molecular weight of approximately 260.37 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its anticancer and antimicrobial properties. The following sections summarize key findings from recent research.

Anticancer Activity

Several studies have reported the anticancer potential of thiophene derivatives, including those similar to the compound . For instance:

- In vitro studies on thiophene derivatives have shown significant cytotoxic effects against human breast cancer cell lines (MCF7). Compounds with similar structural features demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .

| Compound | IC50 (µmol/L) | Comparison to Doxorubicin |

|---|---|---|

| Compound A | 9.70 | Higher |

| Compound B | 10.25 | Higher |

| Doxorubicin | 32.00 | - |

These findings suggest that compounds structurally related to this compound may possess enhanced anticancer activity.

The mechanisms underlying the anticancer activity of thiophene derivatives often involve:

- Inhibition of Cell Proliferation : Thiophene compounds can interfere with cell cycle progression.

- Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells.

- Targeting Specific Pathways : Some compounds inhibit key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

Research has also indicated that thiophene derivatives can exhibit antimicrobial properties. A study highlighted that certain thiophene-based compounds demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Screening

In a recent screening study, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The study found that compounds with similar structural motifs to this compound exhibited promising results, with some showing IC50 values significantly lower than standard treatments .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds effectively inhibited bacterial growth, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include chalcones and enaminones with thiophene or heterocyclic substituents. A comparative analysis is provided below:

Table 1: Structural and Molecular Features

*Estimated based on structural similarity.

Spectroscopic Properties

The thiophene group and enone system dominate the spectroscopic profiles of these compounds:

Table 2: Spectroscopic Data Comparison

Electronic and Thermodynamic Properties

- HOMO-LUMO Gaps : For 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, DFT calculations reveal a HOMO-LUMO gap of ~3.5 eV, typical for conjugated systems . The cyclopropane ring in the target compound may reduce this gap due to increased strain and electron delocalization.

- Thermal Stability : Thiophene-containing chalcones generally decompose above 200°C, but the cyclopropane moiety could lower thermal stability due to ring strain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step organic synthesis involving:

- Step 1 : Formation of the α,β-unsaturated ketone core via Claisen-Schmidt condensation between 4-cyclopropylidenepiperidine and thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/EtOH, 60–80°C, 12–24 hr).

- Step 2 : Stereoselective E-configuration control using catalytic amounts of acetic acid or microwave-assisted heating (100–120°C, 30 min) to minimize Z-isomer formation .

- Purification : Column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst selection (e.g., p-toluenesulfonic acid vs. Lewis acids) significantly impact reaction efficiency .

Q. How can the structural and electronic properties of this compound be characterized?

- Analytical Techniques :

- NMR : - and -NMR in deuterated DMSO or CDCl to confirm stereochemistry (E-configuration) and substituent positions. Key signals: vinyl proton (δ 6.8–7.2 ppm, doublet), thiophene protons (δ 7.3–7.5 ppm), and piperidine ring protons (δ 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 314.12) and fragmentation patterns .

- XRD : Single-crystal X-ray diffraction to resolve bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O contacts) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24–72 hr, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the enone system at pH < 3) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for α,β-unsaturated ketones) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological target interactions of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution .

- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify potential targets (e.g., kinase inhibitors, GPCRs). Key residues: Lysine or cysteine in active sites for covalent bonding with the enone moiety .

- Validation : Correlate docking scores with in vitro enzyme inhibition assays (e.g., IC values for kinase activity) .

Q. How can contradictory data on synthetic yields or biological activities be resolved?

- Case Study : If reported yields vary (e.g., 45% vs. 72%), conduct a design of experiments (DoE) approach to test variables:

- Factors : Catalyst loading (0.5–5 mol%), solvent (polar aprotic vs. protic), and reaction time (6–24 hr).

- Response Surface Analysis : Identify interactions between variables using software like Minitab or JMP .

- Biological Replication : Repeat assays with standardized protocols (e.g., cell lines, passage numbers) and include positive controls (e.g., doxorubicin for cytotoxicity studies) .

Q. What strategies enhance the selectivity of this compound in complex biological systems?

- Approaches :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the piperidine or thiophene moieties for targeted release in low-pH environments (e.g., tumor microenvironments) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan or pyridine) and compare IC values in dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.